Benzoic acid;4-methoxybutan-1-ol

Description

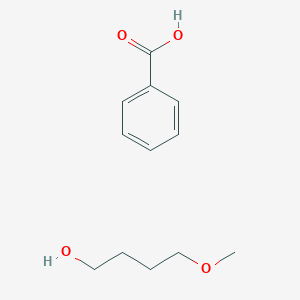

Benzoic acid (C₇H₆O₂) is a simple aromatic carboxylic acid widely used as a preservative in food, cosmetics, and pharmaceuticals due to its antimicrobial properties . Its derivatives, such as 4-hydroxybenzoic acid and 4-methoxybenzoic acid, exhibit varied biological activities, including antioxidant and anti-inflammatory effects .

Properties

CAS No. |

65597-16-2 |

|---|---|

Molecular Formula |

C12H18O4 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

benzoic acid;4-methoxybutan-1-ol |

InChI |

InChI=1S/C7H6O2.C5H12O2/c8-7(9)6-4-2-1-3-5-6;1-7-5-3-2-4-6/h1-5H,(H,8,9);6H,2-5H2,1H3 |

InChI Key |

YTBQYKPGBRFOIO-UHFFFAOYSA-N |

Canonical SMILES |

COCCCCO.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

Fischer esterification involves the acid-catalyzed condensation of benzoic acid and 4-methoxybutan-1-ol. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) is typically used to protonate the carbonyl group, facilitating nucleophilic attack by the alcohol.

Reaction Conditions

- Molar Ratio : Benzoic acid (1 eq), 4-methoxybutan-1-ol (1.2–2 eq), H₂SO₄ (1–5 mol%)

- Temperature : Reflux (100–120°C)

- Solvent : Toluene or xylene (to remove water via azeotropic distillation)

- Time : 6–24 hours

Example Protocol

A mixture of benzoic acid (12.2 g, 0.1 mol), 4-methoxybutan-1-ol (13.2 g, 0.12 mol), and H₂SO₄ (0.5 mL) in toluene (100 mL) was refluxed for 12 hours. Water was removed using a Dean-Stark trap. The crude product was washed with NaHCO₃, dried (MgSO₄), and distilled under reduced pressure to yield 4-methoxybutyl benzoate (18.4 g, 82%).

Advantages

- Simple setup, cost-effective.

- Suitable for bulk production.

Limitations

- Equilibrium-driven, requiring excess alcohol.

- Acid-sensitive substrates may degrade.

Acid Chloride Method

Synthesis of Benzoyl Chloride

Benzoic acid is first converted to benzoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂].

Reaction Conditions

- Reagents : Benzoic acid (1 eq), SOCl₂ (1.2 eq), catalytic DMF

- Temperature : 60–80°C

- Solvent : Dichloromethane (DCM) or neat

- Time : 2–4 hours

Example Protocol

Benzoic acid (12.2 g, 0.1 mol) and SOCl₂ (14.3 mL, 0.2 mol) were heated at 70°C for 3 hours. Excess SOCl₂ was removed under vacuum to yield benzoyl chloride (14.0 g, 95%).

Esterification with 4-Methoxybutan-1-ol

Benzoyl chloride reacts with 4-methoxybutan-1-ol in the presence of a base (e.g., pyridine or triethylamine).

Reaction Conditions

- Molar Ratio : Benzoyl chloride (1 eq), 4-methoxybutan-1-ol (1.1 eq), pyridine (1.5 eq)

- Temperature : 0°C → room temperature

- Solvent : DCM or THF

- Time : 2–6 hours

Example Protocol

Benzoyl chloride (14.0 g, 0.1 mol) was added dropwise to a stirred solution of 4-methoxybutan-1-ol (11.0 g, 0.11 mol) and pyridine (12 mL) in DCM (100 mL) at 0°C. The mixture was stirred for 4 hours, washed with HCl (1M), dried (MgSO₄), and concentrated to yield 4-methoxybutyl benzoate (19.8 g, 89%).

Advantages

- High yields, minimal side reactions.

- Compatible with sterically hindered alcohols.

Limitations

- Handling corrosive reagents (SOCl₂).

- Requires anhydrous conditions.

Coupling Reagent-Assisted Esterification

Use of TFFH (Tetramethylfluoroformamidinium Hexafluorophosphate)

TFFH activates carboxylic acids for esterification without forming acidic byproducts.

Reaction Conditions

- Reagents : Benzoic acid (1 eq), 4-methoxybutan-1-ol (1.1 eq), TFFH (1.1 eq), DMAP (10 mol%)

- Temperature : Room temperature

- Solvent : DCM or acetonitrile

- Time : 12–24 hours

Example Protocol

Benzoic acid (12.2 g, 0.1 mol), TFFH (27.6 g, 0.11 mol), and DMAP (1.2 g) in DCM (150 mL) were stirred for 30 minutes. 4-Methoxybutan-1-ol (11.0 g, 0.11 mol) was added, and the mixture was stirred overnight. The product was purified via flash chromatography (hexane/EtOAc) to yield 4-methoxybutyl benzoate (20.1 g, 91%).

Advantages

- Mild conditions, suitable for sensitive substrates.

- No racemization in chiral systems.

Limitations

- High cost of coupling reagents.

- Requires chromatographic purification.

Industrial-Scale Synthesis (Adapted from n-Butyl Benzoate Production)

Solid Acid Catalysis

A patent describing n-butyl benzoate synthesis (CN103012151A) was adapted for 4-methoxybutyl benzoate.

Reaction Conditions

- Catalyst : Sodium pyrosulfate (5–10 mol%)

- Molar Ratio : Benzoic acid (1 eq), 4-methoxybutan-1-ol (1.3 eq)

- Temperature : 115–150°C

- Solvent : Neat (solvent-free)

- Time : 4–8 hours

Example Protocol

Benzoic acid (24.0 kg, 196 mol), 4-methoxybutan-1-ol (28.6 kg, 255 mol), and sodium pyrosulfate (3.5 kg) were heated at 140°C for 6 hours. The mixture was neutralized with NaHCO₃, filtered, and distilled to yield 4-methoxybutyl benzoate (38.2 kg, 87%).

Advantages

- Solvent-free, eco-friendly.

- Catalyst recyclability.

Comparative Analysis of Methods

| Method | Yield | Temperature | Cost | Scalability |

|---|---|---|---|---|

| Fischer Esterification | 75–82% | 100–120°C | Low | High |

| Acid Chloride | 85–89% | 0–25°C | Moderate | Moderate |

| Coupling Reagents | 88–91% | 25°C | High | Low |

| Solid Acid Catalysis | 85–87% | 140°C | Low | High |

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;4-methoxybutan-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group in 4-methoxybutan-1-ol can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The carboxylic acid group in benzoic acid can be reduced to form benzyl alcohol.

Substitution: The methoxy group in 4-methoxybutan-1-ol can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-) are employed.

Major Products Formed

Oxidation: 4-methoxybutanoic acid or 4-methoxybutanal.

Reduction: Benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoic acid;4-methoxybutan-1-ol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

Biology: Investigated for its potential antimicrobial properties and its effects on biological systems.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of benzoic acid;4-methoxybutan-1-ol involves its interaction with various molecular targets. The carboxylic acid group in benzoic acid can form hydrogen bonds with biological molecules, affecting their structure and function. The methoxy group in 4-methoxybutan-1-ol can participate in hydrophobic interactions, influencing the compound’s solubility and reactivity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoic Acid Derivatives

Benzoic acid derivatives differ in substituents on the benzene ring, influencing their physicochemical and biological properties:

Key Findings :

- Extraction Efficiency: Benzoic acid’s high distribution coefficient (log P = 1.87) enables rapid extraction in emulsion liquid membranes, outperforming acetic acid (log P = -0.17) and phenol .

- Toxicity : Quantitative structure-toxicity relationship (QSTR) models show that methoxy and hydroxy groups reduce acute toxicity in mice, with 4-methoxybenzoic acid having a higher LD₅₀ than benzoic acid .

- Bioactivity : Cinnamic acid derivatives (e.g., ferulic acid) exhibit superior antioxidant activity compared to benzoic acid analogs due to resonance stabilization of radicals .

4-Methoxybutan-1-ol and Analogous Alcohols

Methoxy-substituted alcohols vary in hydrophobicity and reactivity:

Key Findings :

- Esterification: Long-chain alcohols like dodecan-1-ol require acid catalysts (e.g., 4-methylbenzenesulfonic acid) for efficient esterification with benzoic acid, unlike methanol or ethanol .

- Hydrophobicity : Methoxy groups enhance solubility in organic phases, critical for membrane-based separation processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.